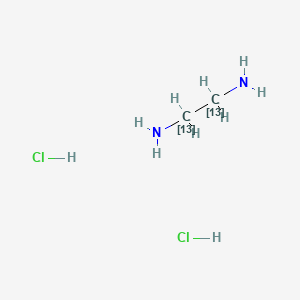

(1,2-13C2)Ethane-1,2-diamine;dihydrochloride

Overview

Description

Ethane-1,2-diamine dihydrochloride-13C2 is the 13C labeled version of Ethane-1,2-diamine dihydrochloride . It’s a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Ethane-1,2-diamine involves treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .Molecular Structure Analysis

The molecular structure of Ethane-1,2-diamine is represented by the formula C2H4(NH2)2 . It’s a colorless liquid with an ammonia-like odor and is a basic amine .Physical And Chemical Properties Analysis

Ethane-1,2-diamine is a colorless liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, melts at 8°C, and boils at 116°C . It’s miscible in water, has a vapor pressure of 1.3 kPa (at 20°C), and a refractive index (nD) of 1.4565 .Scientific Research Applications

Novel Platinum Complexes Synthesis

An improved method for carboxylation of dihydroxoplatinum(IV) complexes using (1,2-13C2)Ethane-1,2-diamine; dihydrochloride was reported. This method led to the synthesis of new kinetically inert platinum(IV) complexes, expanding the range of platinum-based compounds for various applications (Reithofer et al., 2006).

High Cytotoxicity Platinum(IV) Complexes

Research on bis(carboxylato)dichlorido(ethane-1,2-diamine)platinum(IV) complexes, derived from (1,2-13C2)Ethane-1,2-diamine; dihydrochloride, showed exceptionally high cytotoxic properties in various human tumor cell lines. This suggests potential applications in cancer treatment (Reithofer et al., 2008).

Synthesis and Characterization of Mono-carboxylated Complexes

Selective mono-carboxylation of platinum(IV) complexes involving (1,2-13C2)Ethane-1,2-diamine; dihydrochloride was studied. The resulting complexes, characterized by various spectroscopic methods, exhibited significant cytotoxicity in human cancer cell lines (Pichler et al., 2011).

Functionalized Macrocycles

The reaction of (1,2-13C2)Ethane-1,2-diamine; dihydrochloride with dichloropivalic acid yielded different isomeric tetra-amine derivatives. This demonstrated the potential for synthesizing functionalized macrocycles with diverse applications (Bernhardt et al., 2004).

Metal-catalysed Diamination Reactions

(1,2-13C2)Ethane-1,2-diamine; dihydrochloride plays a crucial role in metal-catalyzed 1,2-diamination reactions, which are significant for synthesizing natural products and pharmaceutical agents with 1,2-diamine motifs (Cardona & Goti, 2009).

Hyperpolarization of Amines and Amides

Parahydrogen-induced hyperpolarization of amines and amides, involving (1,2-13C2)Ethane-1,2-diamine; dihydrochloride, enhanced NMR detection efficiency, highlighting its application in analytical chemistry (Iali et al., 2018).

Safety and Hazards

Ethane-1,2-diamine is labeled as dangerous according to GHS labeling . It has hazard statements H226, H302, H311, H314, H317, H332, H334, H412, indicating that it’s flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, harmful if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

Ethane-1,2-diamine dihydrochloride-13C2 is a stable isotope-labeled compound It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

The incorporation of stable isotopes into drug molecules can provide valuable insights into the drug’s distribution and metabolism within the body .

Pharmacokinetics

The use of stable isotopes like 13c can significantly impact the pharmacokinetic and metabolic profiles of drugs . For instance, the use of deuterium (a stable isotope of hydrogen) has gained attention because of its potential to affect these profiles .

Result of Action

The use of stable isotopes allows for precise tracking and quantitation in biological systems, which can provide valuable insights into the drug’s effects .

Biochemical Analysis

Biochemical Properties

Ethane-1,2-diamine dihydrochloride-13C2 plays a significant role in biochemical reactions, particularly as a tracer in metabolic studies. It interacts with various enzymes and proteins, facilitating the study of metabolic flux and enzyme kinetics. For instance, it can be used to trace the incorporation of carbon atoms into metabolic intermediates, providing insights into the dynamics of metabolic pathways . The compound’s interactions with enzymes such as aminotransferases and dehydrogenases are crucial for understanding its role in cellular metabolism.

Cellular Effects

Ethane-1,2-diamine dihydrochloride-13C2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a tracer, it helps elucidate the flow of carbon through metabolic networks, thereby impacting our understanding of cellular function. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Its role in cell signaling pathways is also significant, as it helps in mapping the flow of metabolites within cells.

Molecular Mechanism

The molecular mechanism of Ethane-1,2-diamine dihydrochloride-13C2 involves its incorporation into metabolic intermediates, allowing researchers to track the movement of carbon atoms through various biochemical pathways. This compound binds to specific enzymes and participates in enzymatic reactions, providing a detailed view of metabolic processes at the molecular level . It can act as both an inhibitor and activator of enzymes, depending on the context of the study, thereby influencing gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethane-1,2-diamine dihydrochloride-13C2 can change over time. The compound is generally stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to trace metabolic pathways over time.

Dosage Effects in Animal Models

The effects of Ethane-1,2-diamine dihydrochloride-13C2 vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and provides valuable insights into metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including alterations in metabolic flux and enzyme activity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

Ethane-1,2-diamine dihydrochloride-13C2 is involved in several metabolic pathways, including those related to amino acid metabolism and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the levels of various metabolites . The compound’s incorporation into metabolic intermediates allows for detailed studies of metabolic flux and the dynamics of metabolic pathways.

Transport and Distribution

Within cells and tissues, Ethane-1,2-diamine dihydrochloride-13C2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, thereby influencing its activity and function . The compound’s distribution is crucial for its role as a tracer in metabolic studies, as it needs to be present in sufficient quantities in target tissues.

Subcellular Localization

Ethane-1,2-diamine dihydrochloride-13C2 exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its role in tracing metabolic pathways and studying enzyme kinetics, as it ensures that the compound is present where it is needed for biochemical reactions.

Properties

IUPAC Name |

(1,2-13C2)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-BQTCFENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584348 | |

| Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77435-60-0 | |

| Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77435-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4-Nitrophenyl)amino]propanoic acid](/img/structure/B1627894.png)

![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)